1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound “1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a tetrahydrothienoimidazolone derivative featuring a bicyclic core structure with 5,5-dioxide functionalization. The molecule is substituted at the 1- and 3-positions with a 4-ethylphenyl and a 4-fluorophenyl group, respectively. The ethyl and fluorine substituents likely influence lipophilicity, electronic properties, and steric effects, which are critical for pharmacological or material science applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-13-3-7-15(8-4-13)21-17-11-26(24,25)12-18(17)22(19(21)23)16-9-5-14(20)6-10-16/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAWAFQRQFPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic synthesis. The initial steps often include the preparation of the necessary phenyl and fluorophenyl intermediates, followed by their coupling and subsequent cyclization to form the thieno-imidazole core. This process may involve the use of palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions. Reaction conditions usually include solvents such as dimethyl sulfoxide or toluene, and various temperatures and pressures tailored to optimize yields.
Industrial Production Methods
Industrial-scale production may rely on similar synthetic strategies but with optimizations to improve efficiency, cost-effectiveness, and scalability. Often, continuous flow chemistry and automation are employed to streamline the process. Catalysts, solvents, and reagents are chosen to maximize yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo a variety of chemical reactions, including:
Oxidation: : This could further oxidize the ethyl and phenyl groups or the sulfur atom.
Reduction: : Potential reduction of the fluorophenyl group.
Substitution: : Electrophilic aromatic substitution is possible on both phenyl rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Electrophiles for substitution reactions, such as halogens in the presence of a catalyst.
Major Products Formed from These Reactions
Depending on the reaction, products may include modified thieno[3,4-d]imidazol-2(3H)-one derivatives with different functional groups or oxidation states.
Scientific Research Applications
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has notable applications across various fields:
Chemistry: : Utilized as a building block for more complex molecules or in catalysis.
Biology: : Investigated for potential biological activity, including antimicrobial or antitumor properties.
Medicine: : Explored for therapeutic effects in disease models, given its structural similarity to other bioactive compounds.
Industry: : Employed in the synthesis of advanced materials and novel polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects generally involves:
Molecular Targets: : Interaction with specific proteins or enzymes, potentially altering their function.
Pathways Involved: : Could impact signal transduction pathways by modifying the activity of kinases or phosphatases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common thieno[3,4-d]imidazol-2-one 5,5-dioxide core with several analogs (Table 1). Key structural variations include:
- Substituent identity : The 4-ethylphenyl group distinguishes it from analogs with 4-fluorophenyl (), ethoxyphenyl (), or methylphenyl () groups.
- Electronic effects : Fluorine (electron-withdrawing) and ethyl (electron-donating) groups modulate the aromatic ring’s reactivity and dipole moments compared to methoxy or trifluoromethyl substituents ().
- Steric profile : The ethyl group introduces moderate steric bulk, intermediate between methyl () and larger substituents like trifluoromethyl ().
Physicochemical Properties
Comparative data for select analogs are summarized in Table 1. Notable trends include:
- Molecular weight : Ranges from 364.37 () to 412.45 (), with the target compound estimated at ~376.43 g/mol.
- Density : Ethyl and ethoxy substituents () correlate with higher predicted densities (~1.32–1.56 g/cm³) compared to fluorinated analogs.
- Boiling points : Bulkier substituents (e.g., trifluoromethyl in ) elevate boiling points due to increased molecular weight and polarity.
Research Findings and Implications
- Substituent effects : Ethyl groups balance lipophilicity and steric demand, making the target compound a candidate for applications requiring moderate bioavailability .
- Synthetic adaptability : The core structure tolerates diverse substituents, enabling tailored physicochemical properties .
- Unresolved questions: Limited data on the target compound’s solubility, stability, and biological activity highlight the need for further experimental validation.
By leveraging structural analogs and established synthetic methodologies, this compound class holds promise for drug discovery and materials science, contingent on targeted functional studies.
Biological Activity
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic organic compound notable for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique molecular architecture, which includes both sulfur and nitrogen in its ring structure. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.40 g/mol. Its structural representation features a tetrahydrothieno[3,4-d]imidazol-2-one core with a dioxide functionality, contributing to its unique reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may act on several molecular targets, including:
- Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptors : Interaction with G-protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
- Proteins : Binding to specific proteins that modulate cellular functions.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of against DU145 prostate carcinoma cells, indicating potent antiproliferative activity compared to free ligands .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disk diffusion assays, showing promising results for potential therapeutic applications .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being explored in preclinical models. The mechanism may involve the modulation of inflammatory cytokines or inhibition of cyclooxygenase enzymes .
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
